Cyclopentanecarboxylic acid, 1-mercapto-
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Overview
Description
Cyclopentanecarboxylic acid, 1-mercapto- is an organic compound characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanecarboxylic acid, 1-mercapto- can be synthesized through several methods. One common approach involves the halogenation of cyclohexanone at the beta position, followed by a rearrangement reaction under alkaline conditions to generate cyclopentanecarboxylic acid ester or its alkali metal salt. The final step involves acidolysis to obtain the desired compound .
Industrial Production Methods: The industrial production of Cyclopentanecarboxylic acid, 1-mercapto- typically involves the use of readily available raw materials and simple reaction conditions. The process is designed to be cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanecarboxylic acid, 1-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or other substituted products.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals, fragrances, and dyes.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 1-mercapto- involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the mercapto group, making it less reactive in certain chemical reactions.
Cyclopentanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
Cyclopentane: A simple hydrocarbon without functional groups, making it less versatile in chemical synthesis.
Uniqueness: Cyclopentanecarboxylic acid, 1-mercapto- is unique due to the presence of both a mercapto group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
59679-20-8 |
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Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-sulfanylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2S/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) |
InChI Key |
RKJOOIOSIFQDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)S |
Origin of Product |
United States |
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